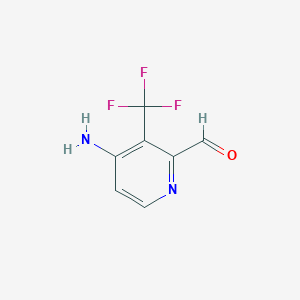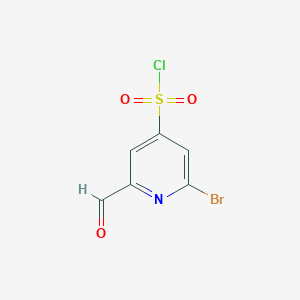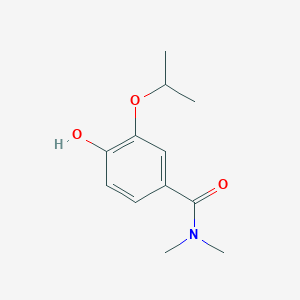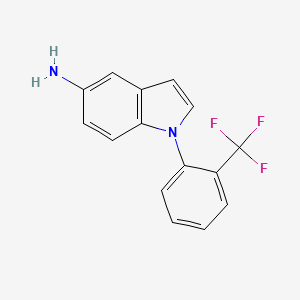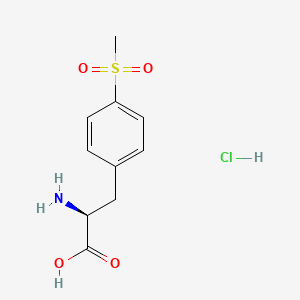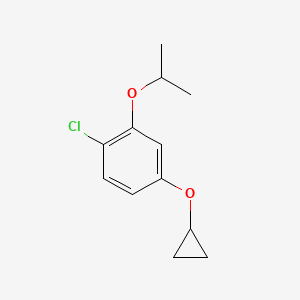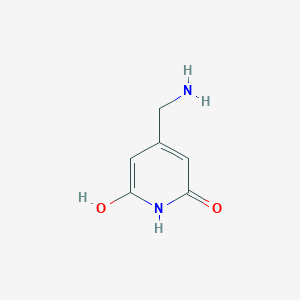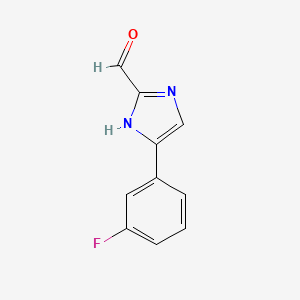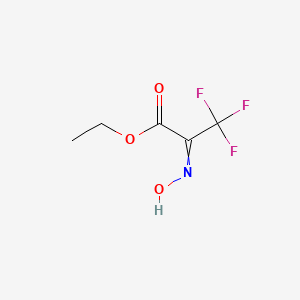
ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate is a chemical compound with the molecular formula C5H6F3NO3. It is known for its unique structural features, including the presence of trifluoromethyl and hydroxyimino groups. This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl 3,3,3-trifluoropyruvate and hydroxylamine hydrochloride.
Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxopropanoate.
Reduction: Formation of ethyl 3,3,3-trifluoro-2-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its distribution and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate can be compared with similar compounds such as:
Ethyl 3,3,3-trifluoropyruvate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Ethyl 3,3,3-trifluoro-2-aminopropanoate: Contains an amino group instead of a hydroxyimino group, leading to different chemical and biological properties.
Ethyl 3,3,3-trifluoro-2-oxopropanoate: An oxidized derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and hydroxyimino groups, which confer specific chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C5H6F3NO3 |
|---|---|
Molekulargewicht |
185.10 g/mol |
IUPAC-Name |
ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H6F3NO3/c1-2-12-4(10)3(9-11)5(6,7)8/h11H,2H2,1H3 |
InChI-Schlüssel |
WFQNJACLNVYAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


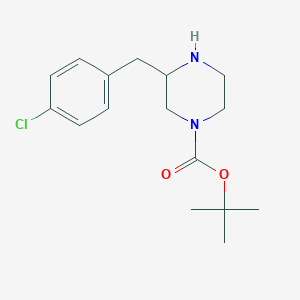
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)


![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
